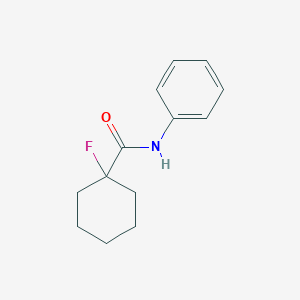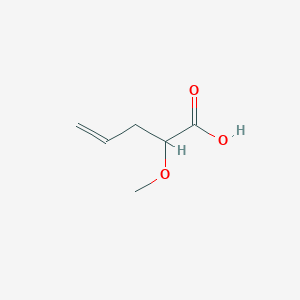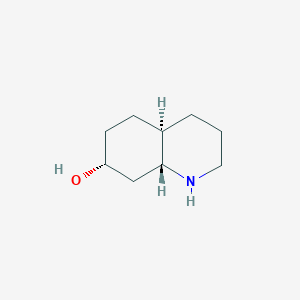
Potassium (4-cyanopyridin-3-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (4-cyanopyridin-3-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
Potassium (4-cyanopyridin-3-yl)trifluoroborate can be synthesized through the reaction of 4-cyanopyridine with potassium bifluoride and boron trifluoride etherate. The reaction typically occurs under mild conditions, providing a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Potassium (4-cyanopyridin-3-yl)trifluoroborate primarily undergoes nucleophilic substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as ethanol or water). The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Potassium (4-cyanopyridin-3-yl)trifluoroborate has numerous applications in scientific research:
作用機序
The mechanism of action of potassium (4-cyanopyridin-3-yl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Potassium (4-cyanopyridin-3-yl)trifluoroborate can be compared with other organotrifluoroborate salts, such as potassium phenyltrifluoroborate and potassium (4-methoxyphenyl)trifluoroborate. While all these compounds are used in Suzuki–Miyaura coupling reactions, this compound is unique due to its specific functional group, which can influence the reactivity and selectivity of the coupling reaction .
List of Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
特性
分子式 |
C6H3BF3KN2 |
|---|---|
分子量 |
210.01 g/mol |
IUPAC名 |
potassium;(4-cyanopyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF3N2.K/c8-7(9,10)6-4-12-2-1-5(6)3-11;/h1-2,4H;/q-1;+1 |
InChIキー |
JKNWGDZIZCBDOA-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C=CN=C1)C#N)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


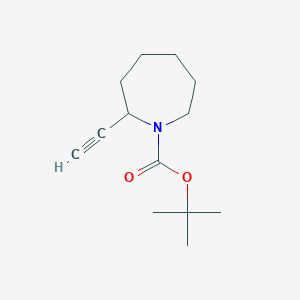
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
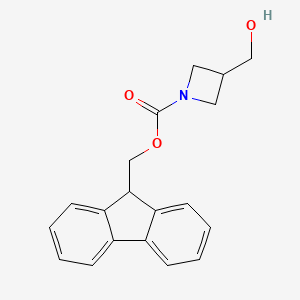


![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
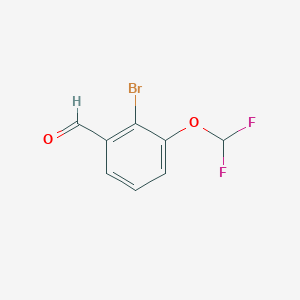
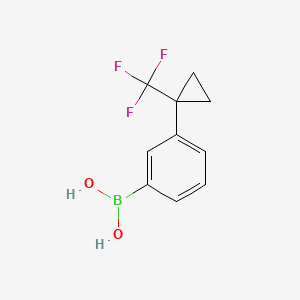
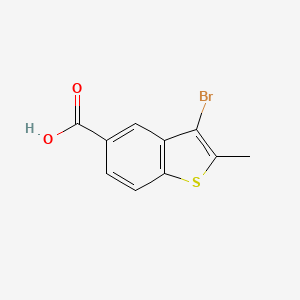
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
